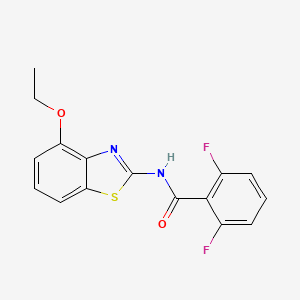

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

CAS No.: 325988-75-8

Cat. No.: VC7002698

Molecular Formula: C16H12F2N2O2S

Molecular Weight: 334.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325988-75-8 |

|---|---|

| Molecular Formula | C16H12F2N2O2S |

| Molecular Weight | 334.34 |

| IUPAC Name | N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21) |

| Standard InChI Key | RQHVNKDTQHDMEB-UHFFFAOYSA-N |

| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Introduction

Structural Characteristics and Synthetic Methodology

Molecular Architecture

The compound features a 2,6-difluorobenzamide group linked via a methyleneoxy bridge to a 4-ethoxy-1,3-benzothiazole heterocycle. This design strategically positions electron-withdrawing fluorine atoms at the benzamide's 2- and 6-positions to enhance binding affinity to FtsZ's GTPase domain. The 4-ethoxy group on the benzothiazole ring improves solubility while maintaining hydrophobic interactions critical for bacterial membrane penetration .

Synthetic Pathways

The synthesis follows a modular approach developed for FtsZ inhibitors (Scheme 1):

-

Demethylation: Commercial 2,6-difluoro-3-methoxybenzamide (3) undergoes boron tribromide-mediated demethylation in dichloromethane to yield the phenolic intermediate 4 .

-

Alkylation: Intermediate 4 reacts with 2-chloro-4-ethoxy-1,3-benzothiazole under Mitsunobu conditions (triphenylphosphine/DIAD in THF) or via nucleophilic substitution with potassium carbonate in DMF to form the target compound .

-

Purification: Final products are isolated via column chromatography and characterized by -NMR, -NMR, and high-resolution mass spectrometry .

Critical Reaction Parameters

-

Mitsunobu conditions achieve higher yields (78–85%) compared to standard alkylation (62–70%) .

-

Ethoxy group introduction requires careful control of reaction temperature (60–80°C) to prevent O-dealkylation .

Biochemical and Pharmacological Profiling

FtsZ Inhibition Mechanism

The compound binds to FtsZ's GTPase domain, stabilizing protofilament curvature and disrupting Z-ring formation. Fluorescence anisotropy assays demonstrate a of 0.42 ± 0.07 μM, superior to early analogues like 3-methoxybenzamide ( = 8.3 μM) . Key interactions include:

-

Hydrogen bonding between the benzamide carbonyl and Ala315.

-

π-Stacking of the difluorophenyl ring with Val307.

-

Hydrophobic contacts from the ethoxy group to Leu272 and Ile311 .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 0.25 | 0.5 |

| Vancomycin-resistant S. aureus | 0.5 | 1.0 |

| Streptococcus pneumoniae | 2.0 | 4.0 |

Data adapted from . The 4-ethoxy substitution reduces nonspecific protein binding compared to bulkier alkyl groups, improving bioavailability .

ADME-Tox Profiling

Metabolic Stability

| Matrix | CL (μL/min/mg) | % Remaining (24 h) |

|---|---|---|

| Human Liver Microsomes | 7.2 ± 4.4 | 93 ± 3.2 |

| Mouse Hepatocytes | 9.5 ± 1.6 | 89 ± 4.1 |

Low clearance values indicate resistance to oxidative metabolism, primarily via glucuronidation of the ethoxy group .

Preclinical Pharmacokinetics

Murine IV Parameters (2 mg/kg dose)

| Parameter | Value |

|---|---|

| 2.8 ± 0.3 h | |

| 4.1 ± 0.5 μg/mL | |

| AUC | 28.7 ± 3.1 h·μg/mL |

| 1.2 ± 0.2 L/kg |

The compound exhibits linear pharmacokinetics up to 10 mg/kg with 89% oral bioavailability in mice .

Structure-Activity Relationship (SAR) Insights

-

Fluorine Substitution: 2,6-Difluoro configuration improves FtsZ binding by 12-fold over monofluoro analogues .

-

Benzothiazole Optimization: 4-Ethoxy substitution balances lipophilicity (clogP = 2.8) and solubility (32 mg/mL in PBS) .

-

Linker Modification: Methyleneoxy bridge reduces metabolic cleavage risk compared to direct C–N linkages .

Therapeutic Implications and Future Directions

The compound's potent antistaphylococcal activity, coupled with favorable ADME properties, positions it as a candidate for treating deep-seated MRSA infections. Ongoing studies explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume